ethyl 3-[3,5-bis(4-fluorophenyl)-1H-pyrazol-1-yl]propanoate
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Overview
Description
Ethyl 3-[3,5-bis(4-fluorophenyl)-1H-pyrazol-1-yl]propanoate is a synthetic organic compound characterized by its unique structure, which includes a pyrazole ring substituted with fluorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-[3,5-bis(4-fluorophenyl)-1H-pyrazol-1-yl]propanoate typically involves the reaction of ethyl 3-bromopropanoate with 3,5-bis(4-fluorophenyl)-1H-pyrazole under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves recrystallization or chromatography to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[3,5-bis(4-fluorophenyl)-1H-pyrazol-1-yl]propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorophenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitrating mixtures (HNO3/H2SO4) or halogenating agents (Br2/FeBr3).
Major Products
Oxidation: Formation of 3-[3,5-bis(4-fluorophenyl)-1H-pyrazol-1-yl]propanoic acid.
Reduction: Formation of ethyl 3-[3,5-bis(4-fluorophenyl)-1H-pyrazol-1-yl]propanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Ethyl 3-[3,5-bis(4-fluorophenyl)-1H-pyrazol-1-yl]propanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ethyl 3-[3,5-bis(4-fluorophenyl)-1H-pyrazol-1-yl]propanoate involves its interaction with specific molecular targets. The fluorophenyl groups enhance its binding affinity to certain enzymes or receptors, potentially inhibiting their activity. The pyrazole ring may also play a role in stabilizing the compound’s interaction with its targets, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-(4-fluorophenyl)propanoate
- Ethyl 3-(3,5-difluorophenyl)propanoate
- Ethyl 3-(4-chlorophenyl)propanoate
Uniqueness
Ethyl 3-[3,5-bis(4-fluorophenyl)-1H-pyrazol-1-yl]propanoate is unique due to the presence of two fluorophenyl groups and a pyrazole ring, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H18F2N2O2 |
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Molecular Weight |
356.4 g/mol |
IUPAC Name |
ethyl 3-[3,5-bis(4-fluorophenyl)pyrazol-1-yl]propanoate |
InChI |
InChI=1S/C20H18F2N2O2/c1-2-26-20(25)11-12-24-19(15-5-9-17(22)10-6-15)13-18(23-24)14-3-7-16(21)8-4-14/h3-10,13H,2,11-12H2,1H3 |
InChI Key |
AFWGWGCHRAMVFF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCN1C(=CC(=N1)C2=CC=C(C=C2)F)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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